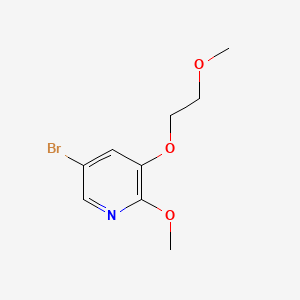

5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine

Description

Chemical Structure and Properties 5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine (CAS: 1241752-41-9) is a pyridine derivative featuring a bromine atom at the 5-position, a methoxy group at the 2-position, and a 2-methoxyethoxy substituent at the 3-position. Its molecular formula is C₁₀H₁₃BrNO₃, with a molecular weight of 290.12 g/mol. This compound is notable for its versatility in organic synthesis, particularly in pharmaceutical intermediates, due to the electron-withdrawing bromine and the polar, solubilizing methoxyethoxy group .

Synthesis and Applications

The compound is synthesized via coupling reactions, such as the substitution of intermediates like pinacoboronate with brominated pyridines under palladium catalysis (e.g., General Procedure E in ). It serves as a key intermediate in drug discovery, exemplified by its use in the synthesis of leniolisib, a PI3Kδ inhibitor, where chirality is introduced from chiral substrates .

Properties

IUPAC Name |

5-bromo-2-methoxy-3-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO3/c1-12-3-4-14-8-5-7(10)6-11-9(8)13-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLBDHNVGKCWCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(N=CC(=C1)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine typically involves the bromination of 2-methoxy-3-(2-methoxyethoxy)pyridine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine involves its interaction with specific molecular targets. The bromine atom and the methoxyethoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Substituent Variations on the Pyridine Core

The following compounds share the 5-bromo-2-methoxy-pyridine core but differ in the substituent at the 3-position. These structural modifications influence their physicochemical properties, reactivity, and applications.

Table 1: Structural Comparison of 5-Bromo-2-methoxy-pyridine Derivatives

Pharmacological and Industrial Relevance

- This compound : Critical in leniolisib (76% yield, 95% ee), a treatment for activated PI3Kδ syndrome .

- 5-Bromo-3-methoxy-2-((trimethylsilyl)ethynyl)pyridine (): Used in click chemistry for bioconjugation due to the ethynyl group.

- 5-Bromo-2-(2-ethoxybutoxy)-3-methoxypyridine (CAS 1315545-07-3): Longer alkoxy chains improve bioavailability in oral formulations .

Biological Activity

5-Bromo-2-methoxy-3-(2-methoxyethoxy)pyridine is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound, with the molecular formula and a molecular weight of 303.14 g/mol, features a bromine atom at the 5-position of the pyridine ring, which is believed to enhance its biological interactions.

Chemical Structure

The structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets, including enzymes and receptors. The presence of the bromine atom and ether functionalities may influence its binding affinity and reactivity, potentially affecting pathways such as:

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation: The compound may interact with neurotransmitter receptors, influencing signaling pathways critical for neurological functions.

Antiproliferative Effects

Research indicates that derivatives of 5-bromo-pyridine compounds exhibit antiproliferative effects against various cancer cell lines. A study demonstrated that related compounds could induce apoptosis in neuroblastoma cells, suggesting that this compound may also possess similar properties.

Neuroprotective Properties

In neuropharmacological studies, compounds with structural similarities have been noted for their neuroprotective effects. This includes modulation of neuroinflammatory responses and protection against oxidative stress, which are critical in neurodegenerative diseases.

Case Studies

- Study on Neuroblastoma Cells:

- Pharmacokinetic Studies:

Comparative Analysis

The biological activity of this compound can be compared with other related pyridine derivatives.

| Compound Name | Structure | Biological Activity | EC50 (μM) |

|---|---|---|---|

| This compound | Structure | Antiproliferative | 1.29 |

| 6-Methyl-pyridin-2-yl-thiazol-2-yl-amines | Structure | Neuroprotective | <0.1 |

| 1-(5-Bromopyrimidin-2-yl)propan-1-one | Structure | Enzyme Inhibition | >10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.